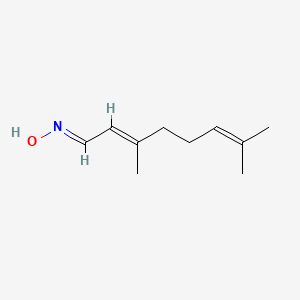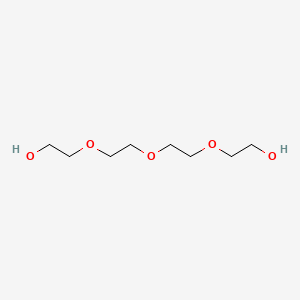
DL-Homocysteine thiolactone hydrochloride
描述
DL-Homocysteine thiolactone hydrochloride is a cyclic amino acid derivative known for its unique chemical properties and biological significance. It is a five-membered cyclic thioester of the amino acid homocysteine. This compound is generated from homocysteine through an error-editing reaction, primarily involving methionyl-tRNA synthetase . Elevated levels of homocysteine thiolactone are associated with various cardiovascular diseases, strokes, and neurological abnormalities due to its reactivity with protein lysine side chains, leading to protein damage and autoimmune responses .
作用机制
Target of Action
DL-Homocysteine thiolactone hydrochloride, also known as 3-Aminodihydrothiophen-2(3H)-one hydrochloride, primarily targets various plasma proteins . It binds to these proteins and induces conformational changes . It is also believed to function as an inhibitor of the enzyme cystathionine β-synthase (CBS), which is responsible for homocysteine synthesis .
Mode of Action
The compound interacts with its targets by binding to them and inducing conformational changes . This interaction slows coagulation and causes more tightly packed fibrin structure formation . It is detrimental to vascular function and may induce oxidative stress .
Biochemical Pathways
This compound is involved in the methionine cycle as an intermediate by hydrolysis of S-adenosylhomocysteine to homocysteine . It is generated from homocysteine as a result of an error-editing reaction, principally, of methionyl-tRNA synthetase .
Pharmacokinetics
It is known to be a solid compound with a molecular weight of 15363 . More research is needed to fully understand its absorption, distribution, metabolism, and excretion (ADME) properties.
Result of Action
The compound exhibits cardiomodulatory, epileptogenic, and neurotoxic activities . In isolated hearts, it decreases left ventricular systolic blood pressure and cardiac force . In vivo, it induces seizures and is thought to play a role in the development of Alzheimer’s disease .
Action Environment
It is known to be soluble in water , suggesting that its action could be influenced by the hydration state of the environment
生化分析
Biochemical Properties
DL-Homocysteine thiolactone hydrochloride is believed to function as an inhibitor of the enzyme cystathionine β-synthase (CBS) . CBS is responsible for homocysteine synthesis . This compound binds to and induces conformational changes in various plasma proteins .
Cellular Effects
This compound exhibits root-growth inhibitory activity . It slows coagulation and causes more tightly packed fibrin structure formation . It is detrimental to vascular function and may induce oxidative stress .
Molecular Mechanism
While the complete mechanism of action of this compound remains elusive, it is believed to function as an inhibitor of the enzyme cystathionine β-synthase (CBS) . CBS is responsible for homocysteine synthesis .
Dosage Effects in Animal Models
This compound has been shown to induce arteriosclerotic plaque formation in rabbits when administered at a dose of 30 mg/kg for eight weeks
Metabolic Pathways
This compound is an important intermediate in methionine metabolism . It is formed in the methionine cycle as an intermediate by hydrolysis of S-adenosylhomocysteine to homocysteine .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of DL-Homocysteine thiolactone hydrochloride typically involves the following steps:
Starting Material: The process begins with 2-methyl-4-chlorobutyryl chloride as the raw material.
Intermediate Formation: The intermediate is prepared by distilling the raw material and collecting the distillate.
Reaction with Iodine and Ammonia: The distillate is then mixed with iodine and ammonia water to carry out the reaction.
Re-crystallization and Purification: Finally, the reaction product is re-crystallized and purified to obtain this compound.
Industrial Production Methods: The industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. The method involves low-cost raw materials, minimal environmental impact, and high yield, making it suitable for mass production .
化学反应分析
Types of Reactions: DL-Homocysteine thiolactone hydrochloride undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form disulfides.
Reduction: It can be reduced to yield homocysteine.
Substitution: It can participate in substitution reactions with nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and iodine.
Reduction: Reducing agents such as sodium borohydride are used.
Substitution: Nucleophiles like amines and thiols are commonly used in substitution reactions.
Major Products:
Oxidation Products: Disulfides.
Reduction Products: Homocysteine.
Substitution Products: Various substituted derivatives depending on the nucleophile used.
科学研究应用
DL-Homocysteine thiolactone hydrochloride has a wide range of applications in scientific research:
相似化合物的比较
L-Homocysteine thiolactone hydrochloride: Similar in structure but differs in its stereochemistry.
DL-2-Amino-4-mercaptobutyric acid 1,4-thiolactone hydrochloride: Another cyclic amino acid derivative with similar properties.
Uniqueness: DL-Homocysteine thiolactone hydrochloride is unique due to its ability to form N-homocysteinylated proteins, which are implicated in various diseases. Its reactivity and biological significance make it a valuable compound for research and industrial applications .
属性
IUPAC Name |
3-aminothiolan-2-one;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H7NOS.ClH/c5-3-1-2-7-4(3)6;/h3H,1-2,5H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSEGSUBKDDEALH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSC(=O)C1N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H8ClNOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
153.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6038-19-3, 3622-59-1 | |
| Record name | Homocysteine thiolactone hydrochloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=6038-19-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Homocysteine thiolactone hydrochloride, DL- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006038193 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | NSC22879 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=22879 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | DL-homocysteine thiolactone hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.025.385 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | HOMOCYSTEINE THIOLACTONE HYDROCHLORIDE, DL- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5D8467GAGD | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the biological effects of DL-Homocysteine thiolactone hydrochloride on plant growth?
A1: this compound exhibits significant root-growth inhibition in various plant species, even at low concentrations (5.0 x 10-5 M). [] This inhibitory effect is stronger than that of dihydro-2(3H)-thiophenone. [] Studies suggest that the free amino group at the C-3 position in DL-Homocysteine thiolactone plays a crucial role in its inhibitory activity. [] Additionally, it has been observed to reduce chlorophyll content in the cotyledons of treated Brassica campestris plants. []
Q2: Can this compound be used as a methionine substitute in ruminant nutrition?
A3: Research suggests that this compound (XIV) demonstrates potential as a methionine substitute in ruminant nutrition. [] In vitro studies with rumen microorganisms show that it exhibits high stability against microbial degradation, particularly when combined with urea. [] Further investigations revealed minimal degradation of XIV in aqueous buffers at both pH 6.8 and 2.3 within a 24-hour period. [] These findings indicate that dietary XIV may resist rumen breakdown, potentially allowing its conversion to methionine in the animal.
Q3: Is this compound attractive to insects?
A5: Field tests indicate that this compound exhibits attractive properties to the olive fly (Dacus oleae). [] This attractiveness is thought to be related to the compound's far infrared absorption bands. [] Interestingly, some compounds, such as menthol and butyl butyrate, displayed anti-attractant properties in these tests. []
Q4: Does the structure of this compound influence its interaction with silver nitrate?
A6: The structure of this compound impacts its amperometric titration with silver nitrate. [] While most mercaptans, including this compound, show theoretical titrations, compounds like cysteine hydrochloride and penicillamine show higher titers (approximately 25% higher). [] This difference is attributed to cysteine's multiple ionized forms and silver ion interactions beyond the -SH group. []
Q5: Can this compound affect poliovirus activity in cell cultures?
A7: Research indicates that the absence of cystine in the maintenance medium significantly delays the cytopathogenic effect of poliovirus strains on monkey kidney cells. [] Interestingly, this compound, along with glutathione, L-cysteine hydrochloride, and DL-cystathionine, can replace cystine but at higher concentrations. [] Notably, the absence of cystine does not affect the adsorption of the poliovirus strain Akron onto monkey kidney cells. [] This research highlights the importance of cystine or its substitutes for normal poliovirus action in vitro.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


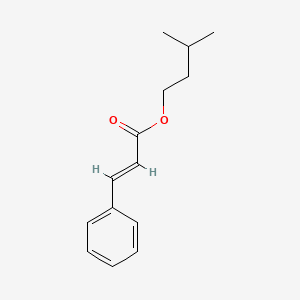
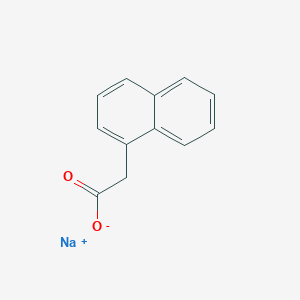
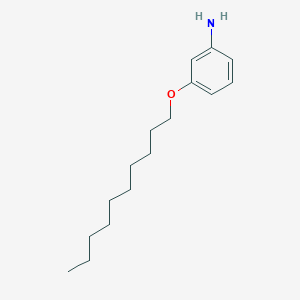
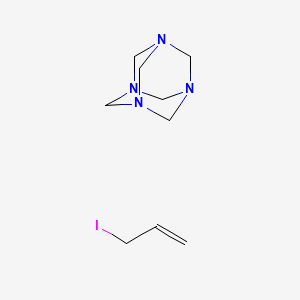
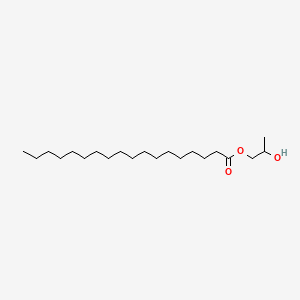
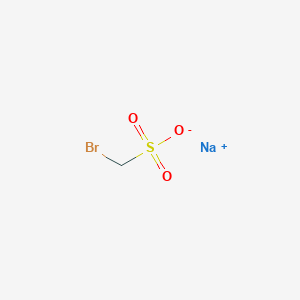
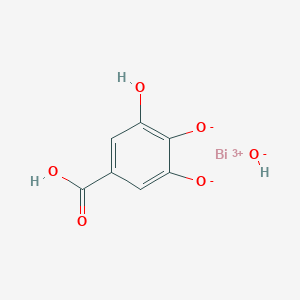
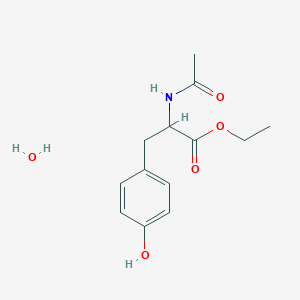
![2-[[2-[[2-[[(2S)-2-azaniumylpropanoyl]amino]acetyl]amino]acetyl]amino]acetate](/img/structure/B7798589.png)
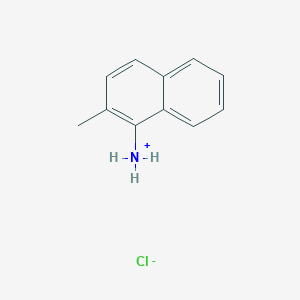
![2,3,4,5,6,7,8,9,11,12-Decaborabicyclo[8.1.1]dodecane-1,10-dicarboxylic acid](/img/structure/B7798621.png)
